![molecular formula C18H14ClFN2O2 B2977535 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-95-5](/img/structure/B2977535.png)
2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound that has garnered interest in both chemical and biomedical research. Known for its unique structural framework, it encompasses a complex arrangement of chlorine, fluorine, and nitrogen within its molecular structure, making it a target for various synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step processes that start from readily available precursors. Common steps may include:
Halogenation reactions to introduce chlorine and fluorine atoms.
Amide bond formation through condensation reactions.
Cyclization reactions to form the pyrroloquinoline core.
Industrial Production Methods
While specific industrial methods may vary, scalable production often involves optimizing reaction conditions such as temperature, pressure, and catalyst use to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can lead to the formation of more reactive intermediates or degradation products.
Reduction: : Could involve reduction of the carbonyl group to an alcohol.
Substitution: : Halogen atoms can participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Lithium aluminium hydride or sodium borohydride.
Nucleophiles: : Examples include amines and thiols.
Major Products Formed
Depending on the reactions, products can range from hydroxylated derivatives to entirely new cyclic structures.
Scientific Research Applications
Chemistry
This compound is often studied for its unique reactivity and potential as a precursor in the synthesis of more complex molecules.
Biology
Research may focus on its bioactivity, particularly any inhibitory effects on specific enzymes or cellular pathways.
Medicine
There is potential interest in its role as a lead compound in drug development, particularly for its interactions with molecular targets involved in diseases.
Industry
Its properties may make it suitable for use in manufacturing specific polymers or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can alter biological pathways, potentially leading to therapeutic effects or providing tools for biological research.
Comparison with Similar Compounds
Comparing this compound with others having similar structural features highlights its uniqueness:
2-chloro-6-fluoro-N-(4-oxoquinoline-3-yl)benzamide: : While similar, lacks the tetrahydropyrrolo structure.
6-chloro-N-(4-oxo-2,4-dihydroquinolin-8-yl)benzamide: : Differs in the positioning of halogens and the absence of fluorine.
These comparisons help underline its distinct chemical and biological properties, which might offer advantages in specific research or application areas.
Hope this article gives you a comprehensive insight into the compound. Anything you want to delve deeper into?
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJXDUDDDNTLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
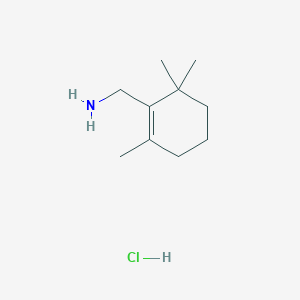
![1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2977454.png)

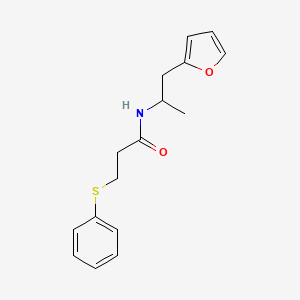
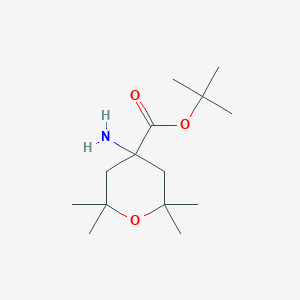

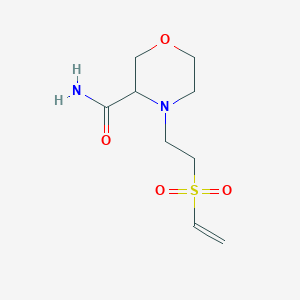
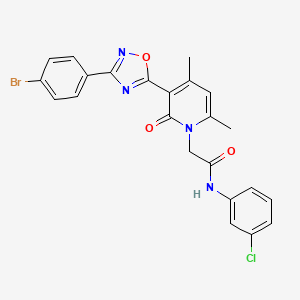
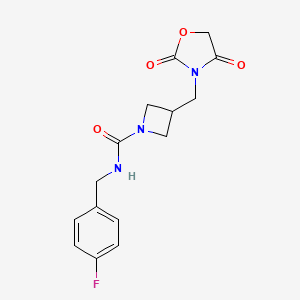
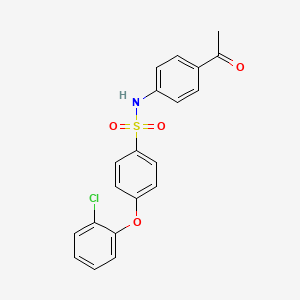
![tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2977466.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2977468.png)
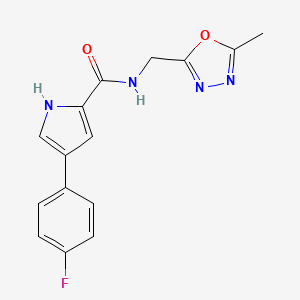
![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2977474.png)
